2-(1H-imidazol-2-yl)pentan-2-ol

Description

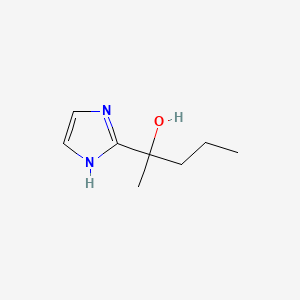

2-(1H-Imidazol-2-yl)pentan-2-ol is a tertiary alcohol derivative containing a 1H-imidazole ring substituted at the 2-position of a pentan-2-ol backbone. The imidazole moiety, a five-membered aromatic heterocycle with two nitrogen atoms, confers electron-rich characteristics, enabling interactions via hydrogen bonding, π-π stacking, and coordination chemistry.

Properties

CAS No. |

1935032-42-0 |

|---|---|

Molecular Formula |

C8H14N2O |

Molecular Weight |

154.21 g/mol |

IUPAC Name |

2-(1H-imidazol-2-yl)pentan-2-ol |

InChI |

InChI=1S/C8H14N2O/c1-3-4-8(2,11)7-9-5-6-10-7/h5-6,11H,3-4H2,1-2H3,(H,9,10) |

InChI Key |

VHTIFBPEPIXAPI-UHFFFAOYSA-N |

SMILES |

CCCC(C)(C1=NC=CN1)O |

Canonical SMILES |

CCCC(C)(C1=NC=CN1)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Electronic Properties and Reactivity

- 2-(1H-Imidazol-2-yl)-4-phenol (PIMH): This phenol derivative exhibits a HOMO energy of 5.35 eV and LUMO energy of 0.49 eV, yielding a HOMO-LUMO gap of 4.88 eV. The HOMO localizes on the –OH, –NH, and aromatic rings, while the LUMO resides on the imidazoline ring. Interactions with nitrogen-containing compounds (e.g., carbazole, quinoline) reduce this gap, enhancing electron donor-acceptor activity . Comparison: The pentan-2-ol variant lacks the phenolic –OH group, which may diminish hydrogen-bonding capacity but increase hydrophobicity.

- 1H-Imidazol-2-yl Methanol Derivatives (e.g., (1-Ethyl-1H-imidazol-2-yl)methanol): These compounds feature a short methanol chain, enhancing solubility in polar solvents. The –CH2OH group participates in hydrogen bonding, similar to the pentan-2-ol derivative, but with reduced steric effects .

Solubility and Physical Behavior

- 2-(1H-Imidazol-2-yl)-1H-perimidine vs. This highlights how NH positioning and conjugation affect solubility and crystallinity . Comparison: 2-(1H-Imidazol-2-yl)pentan-2-ol’s tertiary alcohol group may improve solubility in alcohols compared to aromatic derivatives like perimidine, though its longer chain could limit polar solvent miscibility.

Adsorption and Molecular Recognition

- Poly-2-(1H-Imidazol-2-yl)-4-phenol (PIMH) Nanofibers: These nanofibers exhibit adsorption capacities of 11.3–11.9 mg g⁻¹ for carbazole, pyrimidine, and quinoline, driven by HOMO-LUMO interactions and π-π stacking. The phenol group’s –OH enhances hydrogen bonding with N-compounds . Comparison: Replacing phenol with pentan-2-ol may reduce adsorption efficiency due to weaker hydrogen bonding but could improve selectivity for less polar targets via hydrophobic interactions.

Data Tables

Table 1: Key Electronic Properties of Imidazole Derivatives

Table 2: Adsorption Capacities of Imidazole-Based Polymers

Preparation Methods

Example Synthesis of Imidazole Precursors

Synthesis of 2-(1H-imidazol-1-yl)pyrimidine : Using copper-catalyzed coupling of imidazole with 2-chloropyrimidine in DMF under argon atmosphere at elevated temperature (~120 °C) for extended periods (40 hours) yields the imidazole-pyrimidine intermediate with good yield (~78%).

Formation of Imidazolium Salts : Reaction of imidazole derivatives with bromoalkyl borolane compounds under heating (100 °C) in acetonitrile leads to imidazolium salts, which serve as key intermediates for further functionalization.

These intermediates are characterized by NMR and HRMS to confirm purity and structure.

Side-Chain Introduction via Grignard and Organometallic Reagents

The pentan-2-ol side chain can be introduced by nucleophilic addition reactions utilizing Grignard reagents or related organometallic compounds.

Grignard Reaction : A typical method involves the reaction of an α,β-unsaturated ketone intermediate with isopropyl magnesium chloride or isopropenylmagnesium bromide to form the corresponding alcohol after work-up.

Epoxidation and Epimerization : Following Grignard addition, epoxidation using oxidizing agents and manganese catalysts allows selective formation of epoxides, which upon base-mediated epimerization yield the desired stereochemistry in the alcohol side chain.

Deprotection Steps : Acid or catalytic treatments remove protecting groups to reveal the free pentan-2-ol moiety.

This approach is efficient, scalable, and allows stereoselective synthesis of the target compound.

Alternative Synthetic Routes Involving Aldehyde Intermediates

Another method involves oxidation of alcohol precursors to aldehydes followed by imidazole ring formation:

Oxidation : Alcohols are oxidized to aldehydes using TEMPO and sodium hypochlorite (NaOCl) with excellent yields.

Imidazole Ring Formation : Aldehydes react with ammonia and glyoxal to form 2-imidazole derivatives, which can be further functionalized.

This method is useful for constructing the imidazole core with the desired substitution pattern.

Summary Table of Preparation Methods

Research Findings and Analytical Data

Spectroscopic Confirmation : NMR spectra (1H and 13C) confirm the chemical shifts corresponding to the imidazole ring and pentan-2-ol side chain. High-resolution mass spectrometry (HRMS) confirms molecular weights consistent with the target compound.

Purity and Yield : The yields range from moderate to good (42% to 78%) depending on the step and conditions. Purification is typically achieved via flash chromatography or recrystallization.

Stereoselectivity : The use of manganese catalysts in epoxidation steps provides diastereoselective control, critical for obtaining the correct stereoisomer of the pentan-2-ol moiety.

Scalability : The methods described, particularly those involving Grignard reagents and epoxidation, are amenable to scale-up for industrial synthesis.

Q & A

Q. How can kinetic isotope effects (KIEs) elucidate reaction mechanisms involving this compound?

- Methodological Answer :

- Deuterium Labeling : Synthesize deuterated analogs (e.g., DO exchange for hydroxyl protons).

- Kinetic Studies : Compare rate constants (k/k) using GC-MS or -NMR .

Q. What statistical approaches validate reproducibility in synthetic yields?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial design to test variables (temperature, stoichiometry).

- ANOVA Analysis : Quantify significance of parameter interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.